molecular formula C13H19ClN2O B1395171 N-Benzyl-2-piperidinecarboxamide hydrochloride CAS No. 205993-54-0

N-Benzyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1395171
CAS RN: 205993-54-0
M. Wt: 254.75 g/mol
InChI Key: VZONKRVCCUTRBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel N-Benzyl-2-piperidinecarboxamide hydrochloride derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Cholinesterase Inhibition

Piperidine derivatives, such as “N-Benzyl-2-piperidinecarboxamide hydrochloride,” often contain a benzyl-piperidine group which is crucial for the successful inhibition of cholinesterase receptors. This group provides good binding to the catalytic site of the enzyme, interacting with specific amino acids .

Antibacterial and Antimicrobial Coatings

Ring-strained nitrogen-containing monomers, which can be synthesized from piperidine derivatives, have important applications in creating antibacterial and antimicrobial coatings. These coatings are valuable in various medical and industrial settings .

CO2 Adsorption

Piperidine-based compounds can be utilized in CO2 adsorption processes. This application is significant in environmental research, where reducing atmospheric CO2 levels is a priority .

Chelation and Materials Templating

The unique chemical structure of piperidine derivatives allows them to act as chelating agents, binding to metal ions. This property is useful in materials templating and other areas of materials science .

Non-viral Gene Transfection

Piperidine derivatives can be used in non-viral gene transfection methods. This application is crucial in genetic engineering and therapy, where safe and efficient gene delivery systems are needed .

Advanced Battery Science

Compounds like “N-Benzyl-2-piperidinecarboxamide hydrochloride” may find applications in advanced battery science, contributing to the development of new types of batteries with improved performance .

Analytical Chemistry

In analytical chemistry, piperidine derivatives can serve as standards or reagents in various chemical analyses due to their well-defined properties .

Biopharma Production

The pharmaceutical industry may use piperidine derivatives in the synthesis of active pharmaceutical ingredients (APIs) or as intermediates in drug discovery processes .

properties

IUPAC Name

N-benzylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZONKRVCCUTRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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